Callistephin chloride

Beschreibung

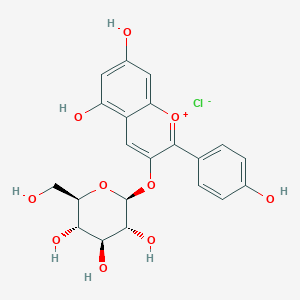

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSEFWVUVGGL-UBNZBFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939866 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18466-51-8 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18466-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018466518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELARGONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H1WZY9R6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotechnological Production Pathways

Endogenous Plant Biosynthetic Pathways of Pelargonidin (B1210327) 3-Glucoside

In plants, the synthesis of pelargonidin 3-glucoside is a well-orchestrated enzymatic cascade that starts with the amino acid phenylalanine. smolecule.com

The journey from a simple amino acid to a complex pigment involves a series of enzymatic reactions, each contributing to the final structure of pelargonidin 3-glucoside. The key enzymes and the intermediates they produce are outlined below.

The biosynthetic pathway begins with Phenylalanine Ammonia Lyase (PAL) , which converts phenylalanine into cinnamic acid. This is followed by the action of Cinnamate-4-hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) , which together produce p-coumaroyl-CoA. oup.comChalcone (B49325) Synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, which is subsequently isomerized to naringenin by Chalcone Isomerase (CHI) . oup.com

The pathway continues with Flavanone 3-hydroxylase (F3H) , which hydroxylates naringenin to produce dihydrokaempferol (B1209521). oup.comnih.govDihydroflavonol 4-Reductase (DFR) then reduces dihydrokaempferol to leucopelargonidin (B191709). mdpi.com Following this, Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase, oxidizes leucopelargonidin to form the unstable pelargonidin anthocyanidin. researchgate.netgoogle.com Finally, the crucial step of glycosylation is carried out by Anthocyanin 3-O-Glucosyltransferase (3GT) , which attaches a glucose molecule to the 3-hydroxyl group of pelargonidin, resulting in the stable, colored compound pelargonidin 3-glucoside. researchgate.netgoogle.com

Table 1: Key Enzymes in the Biosynthesis of Pelargonidin 3-glucoside

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Converts phenylalanine to cinnamic acid. oup.com |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid. oup.com |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid. oup.com |

| Chalcone Synthase | CHS | Forms naringenin chalcone. oup.com |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. oup.com |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. oup.comnih.gov |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydrokaempferol to leucopelargonidin. mdpi.com |

| Anthocyanidin Synthase | ANS | Oxidizes leucopelargonidin to pelargonidin. researchgate.netgoogle.com |

| Anthocyanin 3-O-Glucosyltransferase | 3GT | Glycosylates pelargonidin to form pelargonidin 3-glucoside. researchgate.netgoogle.com |

The final profile of anthocyanins in a plant is not solely determined by the presence of the core biosynthetic enzymes. The relative activities of specific enzymes, particularly hydroxylases, play a critical role in directing the pathway towards different anthocyanidin backbones. Flavonoid 3′-Hydroxylase (F3′H) and Flavonoid 3′,5′-Hydroxylase (F3′5′H) are key enzymes that hydroxylate the B-ring of dihydroflavonols. scispace.comjst.go.jp The expression levels of these genes determine the ratio of different anthocyanin types. scispace.comnih.gov For instance, higher F3'H activity leads to the production of cyanidin-based anthocyanins, while F3'5'H activity results in delphinidin-based pigments. mdpi.comscispace.com The specific production of pelargonidin, which has one hydroxyl group on the B-ring, relies on the flux of dihydrokaempferol through DFR and ANS without prior hydroxylation by F3'H or F3'5'H.

Heterologous Biosynthesis and Metabolic Engineering in Microbial Systems

The production of pelargonidin 3-glucoside is not limited to plants. Advances in metabolic engineering have enabled the transfer of the entire biosynthetic pathway into microorganisms, offering a promising alternative for its production.

Escherichia coli has been successfully engineered to produce pelargonidin 3-glucoside. nih.gov This involves introducing the necessary plant-derived genes into the bacterium. nih.gov By expressing a four-step pathway from plants, researchers have enabled E. coli to convert supplemented flavanones, like naringenin, into pelargonidin 3-glucoside. nih.govcapes.gov.br Initial production levels were modest, with the accumulation of intermediates and side products being a significant challenge. nih.govcapes.gov.br However, subsequent research has focused on optimizing these systems.

The yeast Saccharomyces cerevisiae has also emerged as a powerful platform for producing anthocyanins, including pelargonidin 3-glucoside, from simple carbon sources like glucose. nih.govnih.gov This "de novo" synthesis requires the introduction of a larger set of heterologous genes to construct the entire pathway from a central metabolite. nih.gov Researchers have successfully engineered yeast strains capable of producing pelargonidin 3-glucoside by introducing genes from various plant species. nih.gov While initial yields were low, these studies provided a crucial proof-of-concept. nih.gov A significant hurdle identified in yeast is the activity of anthocyanidin synthase, which can divert intermediates to off-pathway products. oup.comnih.gov

Several strategies are being employed to increase the yield of pelargonidin 3-glucoside in engineered microbes. A key focus is on improving the supply of precursors and cofactors. For instance, enhancing the intracellular pool of UDP-glucose, the sugar donor for the final glycosylation step, has been shown to be critical for improving production in E. coli. nih.gov Other strategies include optimizing culture conditions, such as pH, and engineering the host's metabolism to direct more resources towards the desired pathway. nih.gov In S. cerevisiae, efforts have been made to identify and overcome bottlenecks in the pathway, such as the inefficient activity of certain enzymes and the degradation of the final product by endogenous yeast enzymes. nih.govfrontiersin.org The introduction of plant-derived transporters to facilitate the accumulation of anthocyanins has also shown promise. frontiersin.org

Table 2: Research Findings on Heterologous Production of Pelargonidin 3-Glucoside

| Microorganism | Production Strategy | Key Findings & Titers | Reference |

|---|---|---|---|

| Escherichia coli | Feeding of naringenin precursor | Successful conversion to pelargonidin 3-glucoside, though at low concentrations. Dihydrokaempferol and kaempferol (B1673270) were major byproducts. | nih.govcapes.gov.br |

| Escherichia coli | Optimization of UDP-glucose supply and culture conditions | Production of pelargonidin 3-glucoside reached 78.9 mg/L from its precursor flavan-3-ol. | nih.gov |

| Saccharomyces cerevisiae | De novo synthesis from glucose | Demonstrated proof-of-concept for de novo production. Identified anthocyanidin synthase as a major bottleneck. Intracellular pelargonidin reached 0.01 µmol/gCDW. | nih.govnih.gov |

| Saccharomyces cerevisiae | Introduction of anthocyanin transporter and disruption of degrading enzymes | A related strain produced 15.1 mg/L of total anthocyanins from glucose. | frontiersin.org |

| Poly-culture system | De novo synthesis from glucose | Achieved a titer of 10 mg/L of pelargonidin 3-glucoside. | nih.gov |

Bioavailability, Absorption, and Metabolism in Research Models

Pharmacokinetics and Absorption Mechanisms of Pelargonidin (B1210327) 3-Glucoside

Studies in rat models have demonstrated that a significant portion of pelargonidin 3-glucoside can be rapidly absorbed from both the stomach and the small intestine. cambridge.org In one in situ study, approximately 23% of the administered pelargonidin 3-glucoside was absorbed from the stomach and 24% from the small intestine. cambridge.org This suggests that absorption begins early in the digestive process.

The cellular uptake of pelargonidin 3-glucoside appears to involve multiple mechanisms. In vitro transport studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have indicated that both passive diffusion and active efflux are involved in the absorption process. acs.org While the hydrophilic nature of the glycosylated form might suggest limited passive diffusion, it is still considered a viable transport pathway. nih.gov Concurrently, active transport systems, such as efflux transporters like breast cancer resistance protein (BCRP), may also play a role by transporting the compound out of intestinal cells, thereby influencing its net absorption. nih.gov Some evidence also points to the involvement of glucose transporters, like SGLT1 and GLUT2, in the uptake of anthocyanins. nih.gov

The food matrix in which pelargonidin 3-glucoside is consumed can significantly impact its absorption. The presence of fats, proteins, and other food components can alter the speed and efficiency of its uptake. For instance, a human study investigating the consumption of strawberries with and without cream found that the presence of cream, a source of fat, delayed the absorption of pelargonidin metabolites. acs.orgnih.gov While the peak plasma concentration (Cmax) of the main metabolite was not significantly different, the time to reach this peak (tmax) was significantly delayed from approximately 1.1 hours to 2.4 hours when cream was co-ingested. acs.orgnih.gov This delay was attributed to the cream slowing down gastric emptying and extending the mouth-to-cecum transit time. acs.orgnih.gov However, the total amount of metabolites excreted over a 24-hour period was not significantly affected by the cream. acs.orgnih.gov

Metabolic Pathways and Identification of Pelargonidin 3-Glucoside Metabolites

Once absorbed, pelargonidin 3-glucoside undergoes extensive metabolism, primarily in the liver and intestines. The resulting metabolites are the forms that predominantly circulate in the bloodstream and are eventually excreted.

A primary metabolic pathway for pelargonidin 3-glucoside is glucuronidation, a process where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion. cambridge.orgnih.gov In both human and rat studies, glucuronidated forms of pelargonidin are consistently identified as major metabolites in plasma and urine. cambridge.orgnih.govnih.govcambridge.org Following consumption of strawberries, pelargonidin-O-glucuronide has been identified as the main circulating metabolite in human plasma. acs.orgnih.gov Studies in rats have also shown that pelargonidin glucuronide is the major metabolite found in the kidney and liver. cambridge.org It has been observed that pelargonidin 3-glucoside is glucuronidated to a greater extent than other anthocyanins like cyanidin (B77932) 3-glucoside. cambridge.org This is potentially because pelargonidin has only one hydroxyl group on its B-ring, making it more available for glucuronidation as it cannot be methylated. cambridge.org

A variety of metabolites derived from pelargonidin 3-glucoside have been identified in both plasma and urine. The most prominent among these is pelargonidin-O-glucuronide , which often represents the largest fraction of anthocyanin-related compounds in circulation and excretion. acs.orgnih.govacs.org

Beyond conjugated forms, the breakdown of the pelargonidin structure itself leads to the formation of smaller phenolic acids. A significant metabolite identified in human plasma after strawberry consumption is 4-hydroxybenzoic acid . cambridge.orgacs.org It has been estimated that the formation of 4-hydroxybenzoic acid can account for a substantial portion (around 54-56%) of the ingested pelargonidin 3-glucoside. cambridge.orgacs.orgacs.org Human liver microsomes have been shown to metabolize pelargonidin to 4-hydroxybenzoic acid in vitro. usask.causask.ca

Although more commonly associated with the metabolism of cyanidin-based anthocyanins, protocatechuic acid has also been detected in plasma following the consumption of foods containing pelargonidin 3-glucoside, such as strawberries. nih.govmdpi.comcambridge.org Its presence suggests either a minor metabolic pathway for pelargonidin or the co-consumption of other anthocyanins. cambridge.orgresearchgate.net

Another degradation product that may appear in plasma is phloroglucinaldehyde , which results from the cleavage of the A-ring of the anthocyanin structure. nih.govmdpi.commdpi.com This metabolite has been reported in plasma at nanomolar concentrations following general anthocyanin consumption. nih.govreading.ac.uk

The table below summarizes the key metabolites of pelargonidin 3-glucoside identified in research studies.

| Metabolite | Type | Found In | Key Findings | Citations |

| Pelargonidin-O-glucuronide | Glucuronide Conjugate | Plasma, Urine, Kidney, Liver | Major metabolite in humans and rats after pelargonidin 3-glucoside intake. acs.orgnih.govcambridge.org | cambridge.orgacs.orgnih.govnih.govcambridge.orgacs.org |

| 4-hydroxybenzoic acid | Phenolic Acid Degradant | Plasma, Urine | A major breakdown product, accounting for a significant percentage of ingested pelargonidin 3-glucoside. cambridge.orgacs.org | mdpi.comcambridge.orgacs.orgacs.orgusask.causask.canih.gov |

| Protocatechuic acid | Phenolic Acid Degradant | Plasma | Detected in plasma after strawberry consumption, though a more prominent metabolite of cyanidin. cambridge.org | nih.govmdpi.comcambridge.orgresearchgate.netmdpi.com |

| Phloroglucinaldehyde | Aldehyde Degradant | Plasma | An A-ring degradation product found in plasma after anthocyanin consumption. mdpi.com | nih.govmdpi.commdpi.comreading.ac.uk |

Interplay with Gut Microbiota in Metabolic Processes and Bioactivity

A significant portion of ingested pelargonidin 3-glucoside is not absorbed in the upper gastrointestinal tract and reaches the colon. tandfonline.com In this distal part of the intestine, it becomes a substrate for the vast and diverse microbial community, which plays a critical role in its metabolism and the subsequent bioactivity of its derived compounds. tandfonline.comsmolecule.com This interaction is a key factor in the physiological effects associated with pelargonidin 3-glucoside consumption.

The gut microbiota metabolizes pelargonidin 3-glucoside primarily through deglycosylation and ring-fission. mdpi.com The initial step involves the cleavage of the glucose moiety by bacterial enzymes like β-glucosidases, releasing the aglycone, pelargonidin. mdpi.com This aglycone is generally unstable in the colonic environment and undergoes further breakdown. The C-ring of the pelargonidin molecule is cleaved, leading to the formation of simpler phenolic compounds. mdpi.com The primary metabolites identified in both in vitro fermentation models with human fecal matter and in vivo studies are phenolic acids and aldehydes. tandfonline.com Notably, 4-hydroxybenzoic acid has been identified as a key metabolite of pelargonidin 3-glucoside. tandfonline.comusask.ca Other degradation products, such as phloroglucinol (B13840) aldehyde, are also formed during this microbial transformation. mdpi.comnih.gov These resulting metabolites are often more stable and may possess greater bioavailability and bioactivity than the original anthocyanin. tandfonline.com

Table 1: Microbial Metabolites of Pelargonidin 3-glucoside

| Parent Compound | Key Microbial Action | Resulting Metabolites |

|---|---|---|

| Pelargonidin 3-glucoside | Deglycosylation & Ring-Fission | 4-hydroxybenzoic acid tandfonline.comusask.ca |

| Pelargonidin 3-glucoside | Ring-Fission | Phloroglucinol aldehyde mdpi.comnih.gov |

The interaction is not unidirectional; pelargonidin 3-glucoside and its metabolites also actively modulate the composition and function of the gut microbiota. researchgate.netacs.org Research in animal models has demonstrated that the administration of pelargonidin 3-glucoside can lead to significant shifts in the gut microbial population. researchgate.netnih.gov Specifically, it has been shown to increase the ratio of Bacteroidetes to Firmicutes, a change often associated with a leaner phenotype and improved metabolic health. researchgate.netacs.org Furthermore, it promotes the growth of beneficial bacteria. mdpi.comresearchgate.net Studies have reported an increased abundance of short-chain fatty acid (SCFA)-producing bacteria such as Prevotella, Lactobacillus, and Bifidobacterium. researchgate.net

These alterations in the gut microbiome are linked to tangible health benefits. The increase in beneficial bacteria and the production of SCFAs contribute to the reinforcement of the intestinal barrier integrity. researchgate.netacs.orgnih.gov Moreover, the modulation of gut microbiota by pelargonidin 3-glucoside has been directly linked to improved glucose tolerance and insulin (B600854) sensitivity in diabetic mouse models. researchgate.netacs.orgnih.gov The bioactivity extends to anti-inflammatory effects, as pelargonidin 3-glucoside and its metabolite, phloroglucinaldehyde, have been shown to increase the production of the anti-inflammatory cytokine IL-10 in cell culture models. nih.govresearchgate.net

Table 2: Effects of Pelargonidin 3-glucoside on Gut Microbiota and Associated Bioactivity

| Effect on Microbiota | Associated Bioactivity | Research Model |

|---|---|---|

| Increased Bacteroidetes/Firmicutes ratio researchgate.netacs.org | Improved glucose metabolism researchgate.netacs.orgnih.gov | Diabetic Mice |

| Increased abundance of Prevotella researchgate.netacs.org | Enhanced insulin sensitivity researchgate.netacs.orgnih.gov | Diabetic Mice |

| Increased abundance of SCFA-producing bacteria (Lactobacillus, Bifidobacterium) researchgate.net | Strengthened intestinal barrier integrity researchgate.netacs.orgnih.gov | Diabetic Mice |

| Not Applicable | Increased IL-10 production (anti-inflammatory) nih.govresearchgate.net | Human Whole Blood Cultures |

Stability and Degradation Pathways

Factors Influencing Pelargonidin (B1210327) 3-Glucoside Stability in Controlled Environments

The stability of Pelargonidin 3-glucoside is not intrinsic but is profoundly influenced by its surrounding microenvironment. Various external and internal factors can either preserve or accelerate its degradation. nih.govthepharmajournal.com

Environmental Modulators

Environmental conditions play a pivotal role in the stability of Pelargonidin 3-glucoside. Factors such as pH, temperature, oxygen, and light are primary determinants of its degradation rate. nih.govthepharmajournal.comresearchgate.net

pH: The pH of the solution is one of the most critical factors affecting the structure and stability of Pelargonidin 3-glucoside. thepharmajournal.com In strongly acidic conditions (pH < 3), it exists predominantly in its most stable and intensely colored form, the red flavylium (B80283) cation. thepharmajournal.comtandfonline.com As the pH increases towards neutrality (pH 4-6), it undergoes structural transformations to a colorless carbinol pseudobase and a chalcone (B49325) form. nih.gov In alkaline environments (pH > 7), degradation is rapid. tandfonline.comfrontiersin.org

Temperature: Elevated temperatures accelerate the degradation of Pelargonidin 3-glucoside. thepharmajournal.comnih.gov Thermal processing and storage at high temperatures can lead to the opening of the pyran ring, resulting in the formation of colorless chalcones and subsequent degradation products. researchgate.net The rate of degradation generally follows first-order kinetics and increases significantly with rising temperature. nih.gov

Oxygen Availability: The presence of oxygen is a major catalyst for the degradation of Pelargonidin 3-glucoside. scialert.netscispace.com Oxidative reactions lead to the breakdown of the anthocyanin structure, causing significant color loss. scialert.net Studies have shown that the degradation rate is substantially slower under anaerobic (oxygen-free) conditions, highlighting the critical role of oxidation in its instability. scialert.netscispace.com

Light Exposure: Exposure to light, particularly UV and visible light, can induce photodegradation of Pelargonidin 3-glucoside. thepharmajournal.com Light provides the energy to excite the molecule, making it more susceptible to reactions with other components, such as oxygen, leading to accelerated color fading. tandfonline.com

Table 1: Influence of Environmental Modulators on Pelargonidin 3-glucoside Stability

| Environmental Modulator | Effect on Stability | Underlying Mechanism |

|---|---|---|

| pH | Highly stable at low pH (<3); unstable at neutral to high pH. thepharmajournal.comtandfonline.com | At low pH, exists as the stable red flavylium cation. At higher pH, converts to unstable, colorless carbinol and chalcone forms. nih.gov |

| Temperature | Degradation rate increases with temperature. thepharmajournal.comnih.gov | Accelerates hydrolytic reactions, leading to the formation of colorless degradation products. researchgate.net |

| Oxygen | Significantly accelerates degradation. scialert.netscispace.com | Promotes oxidative breakdown of the anthocyanin structure, leading to color loss. scialert.net |

| Light | Induces photodegradation, causing color fading. thepharmajournal.comtandfonline.com | Provides energy for reactions, often in conjunction with oxygen, leading to molecular breakdown. tandfonline.com |

Influence of Co-existing Compounds

The chemical milieu surrounding Pelargonidin 3-glucoside is as important as the physical environment. The presence of other compounds can either enhance its stability through co-pigmentation or hasten its degradation. wikipedia.org

Flavanols: The interaction between Pelargonidin 3-glucoside and flavanols, such as catechin (B1668976) and procyanidin (B600670) B3, is complex. While co-pigmentation can sometimes stabilize anthocyanins, studies on Pelargonidin 3-glucoside have shown that the presence of flavanols can act as a destabilizing factor. scialert.netscispace.com This is primarily due to condensation reactions that lead to the formation of new, often less stable, pigments or colorless compounds. scialert.netscispace.com

Sugars: Sugars and their degradation products, like furfural, can accelerate the degradation of Pelargonidin 3-glucoside, particularly at elevated temperatures. researchgate.net These reactions can lead to the formation of brown polymeric compounds. researchgate.net

Ascorbic Acid (Vitamin C): Ascorbic acid has a significant degradative effect on Pelargonidin 3-glucoside. researchgate.net Its oxidation generates reactive species, including hydrogen peroxide and free radicals, that can attack and break down the anthocyanin molecule, leading to rapid bleaching. researchgate.netmdpi.com This effect is observed in both oxygen-rich and oxygen-poor environments. researchgate.net

Metallic Ions: Certain metal ions, such as iron, aluminum, copper, and tin, can form complexes with anthocyanins. thepharmajournal.comtandfonline.com This interaction can either stabilize the color by forming a stable complex or, in some cases, lead to discoloration depending on the specific ion and its concentration. tandfonline.commdpi.com

Other Flavonoids: The presence of other flavonoids can lead to co-pigmentation, a phenomenon where colorless compounds form molecular associations with the anthocyanin. tandfonline.com This stacking can protect the flavylium cation from hydration and degradation, often leading to an enhancement and shift in color (bathochromic effect). tandfonline.comacs.org

Enzymatic Activities Affecting Degradation

Certain enzymes present in plant tissues can actively degrade Pelargonidin 3-glucoside, contributing significantly to color loss, especially during post-harvest storage and processing. researchgate.net

β-glucosidase: This enzyme catalyzes the hydrolysis of the glycosidic bond at the C3 position, cleaving the glucose molecule from the pelargonidin aglycone. frontiersin.orgnih.gov The resulting aglycone is significantly less stable than its glycosylated form and degrades rapidly. researchgate.net This is often the initial step in the enzymatic degradation pathway. frontiersin.orgnih.gov

Polyphenol Oxidase (PPO): PPO enzymes catalyze the oxidation of phenolic compounds. frontiersin.orgnih.gov While Pelargonidin itself is not a direct substrate for PPO due to its B-ring structure, PPO can oxidize other co-existing phenolic compounds (like flavanols) into highly reactive quinones. msstate.edu These quinones can then non-enzymatically react with and degrade Pelargonidin 3-glucoside. msstate.edu

Molecular Mechanisms of Degradation

The degradation of Pelargonidin 3-glucoside proceeds through several chemical pathways, leading to the loss of its characteristic red color and the formation of various smaller, often colorless, molecules or polymeric pigments.

Oxidative Degradation Pathways

Oxidation is a primary mechanism of Pelargonidin 3-glucoside degradation, driven by factors like oxygen, ascorbic acid, and certain enzymes. scialert.netresearchgate.net

Free Radical-Mediated Degradation: Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can be generated by processes like ultrasound treatment or the oxidation of ascorbic acid. nih.govresearchgate.net These highly reactive radicals can attack the anthocyanin structure, leading to its cleavage and degradation. nih.gov A negative correlation has been observed between Pelargonidin 3-glucoside concentration and the generation of hydroxyl radicals. nih.gov

o-Quinone Reactions: As mentioned, enzymes like polyphenol oxidase can generate o-quinones from other phenolic compounds. msstate.edu These electrophilic quinones can then undergo condensation reactions with the electron-rich Pelargonidin 3-glucoside molecule, leading to the formation of complex, often brown-colored, polymers and subsequent color loss. msstate.edu

Baeyer-Villiger Oxidation: This pathway involves the nucleophilic attack of hydrogen peroxide (which can be formed from ascorbic acid oxidation) at the C2 position of the pyran ring of the anthocyanin. researchgate.netacs.org This leads to a rearrangement and cleavage of the C-ring, resulting in the formation of degradation products like 2,4,6-trihydroxybenzaldehyde (B105460) and other phenolic acids. mdpi.comresearchgate.net

Condensation Reactions and Formation of Secondary Pigments or Colorless Compounds

Beyond simple degradation, Pelargonidin 3-glucoside can participate in condensation reactions, particularly with other flavonoids, leading to new chemical entities. scialert.netscispace.com

In the presence of flavanols like catechin, the primary pathway for the disappearance of Pelargonidin 3-glucoside shifts from simple breakdown to condensation reactions. scialert.netscispace.com The flavanol can react with the C4 position of the anthocyanin, forming colorless flavanol-anthocyanin adducts. birzeit.edunih.gov

These reactions can also lead to the formation of new, more stable orange or yellow pigments known as xanthylium salts. scialert.netresearchgate.net The formation of these pigments involves the initial condensation followed by oxidative cyclization, resulting in a visible color change from red to orange-brown. scialert.net These reactions are a significant contributor to color changes during the aging of products like strawberry-based foods and red wines. scialert.net

Table 2: Molecular Mechanisms of Pelargonidin 3-glucoside Degradation

| Degradation Mechanism | Description | Resulting Products |

|---|---|---|

| Free Radical-Mediated Degradation | Attack by reactive oxygen species (e.g., •OH) on the anthocyanin structure. nih.gov | Cleavage of the molecular structure into smaller compounds. |

| o-Quinone Reactions | Reaction with highly reactive quinones generated from the oxidation of other phenols. msstate.edu | Complex, brown-colored polymeric pigments. |

| Baeyer-Villiger Oxidation | Nucleophilic attack by H₂O₂ at the C2 position, leading to C-ring cleavage. researchgate.netacs.org | Phenolic acids and aldehydes (e.g., 2,4,6-trihydroxybenzaldehyde). researchgate.net |

| Condensation with Flavanols | Reaction between Pelargonidin 3-glucoside and flavanols like catechin. scialert.netscispace.com | Colorless flavanol-anthocyanin adducts and new orange/yellow xanthylium pigments. scialert.netscispace.com |

Kinetic Analysis of Pelargonidin 3-Glucoside Degradation

The degradation of pelargonidin 3-glucoside, a key process influencing the color and nutritional quality of food products, has been extensively studied from a kinetic perspective. The disappearance of this anthocyanin is widely reported to follow apparent first-order reaction kinetics. scialert.netresearchgate.netni.ac.rsmdpi.com This model implies that the rate of degradation is directly proportional to the concentration of the compound at any given time. The adherence to first-order kinetics has been observed across various conditions and in different systems, including model solutions, fruit juices, and concentrates. scialert.net

The general equation for first-order degradation is expressed as:

C = C₀ * e^(-kt)

Where:

C is the concentration at time t

C₀ is the initial concentration

k is the first-order rate constant

t is the time

From the rate constant (k), the half-life (t₁/₂), which is the time required for the concentration of the compound to decrease to half of its initial value, can be calculated using the formula:

t₁/₂ = ln(0.5) / -k

Kinetic analyses have revealed that the stability of pelargonidin 3-glucoside is significantly influenced by a range of factors including temperature, pH, water activity, presence of oxygen, and exposure to non-thermal processing technologies like ultrasound.

Detailed Research Findings

Effect of Temperature: Thermal processing and storage temperature are critical factors affecting the degradation rate of pelargonidin 3-glucoside. Studies on strawberry juice have shown that the degradation rate constant (k) for pelargonidin 3-glucoside increases with rising temperature. For instance, in one study, the k value increased significantly as the temperature was raised from 75°C to 95°C. ni.ac.rs The temperature dependence of the degradation rate is often described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) of the reaction. The activation energy represents the minimum energy required for the degradation reaction to occur. In strawberry puree, the activation energy for the degradation of pelargonidin-3-glucoside was calculated to be 26.24 ± 0.57 kJ·mol⁻¹. agriculturejournals.cz Another study on strawberry juice reported a similar activation energy of 73.27 kJ/mol. ni.ac.rs

Effect of Oxygen and Flavanols: The presence of oxygen is a major factor accelerating the degradation of pelargonidin 3-glucoside. scialert.net In model solutions at pH 3.5 and 25°C, the degradation was significantly faster in the presence of oxygen compared to anaerobic conditions. scialert.netscispace.com The presence of flavanols, such as catechin and procyanidin B3, also acts as a destabilizing factor, increasing the rate of pelargonidin 3-glucoside disappearance, primarily through condensation reactions. scialert.netscispace.com

Effect of Water Activity (a_w): The stability of pelargonidin-based anthocyanins is also dependent on water activity. In model systems stored at 25°C, the degradation of pelargonidin 3-glucoside generally increased as water activity increased. researchgate.net This highlights the role of water in mediating degradation reactions. The half-lives of pelargonidin-based anthocyanins in these systems were found to range widely, from 56 to 934 days, depending on the specific anthocyanin and the water activity level. researchgate.netebi.ac.uk

Effect of Ultrasound: Non-thermal processing methods like ultrasound can also induce degradation. The degradation of pelargonidin 3-glucoside when exposed to ultrasound has been shown to follow first-order kinetics. nih.gov The rate of degradation increases with both the ultrasound power and the duration of the treatment. The degradation is thought to be linked to the production of hydroxyl radicals (•OH) generated by the acoustic cavitation. nih.gov In contrast to some other anthocyanins, the degradation of pelargonidin-3-glucoside under certain ultrasonic conditions was found to be consistent with zero-order reaction kinetics, where the rate is independent of the reactant concentration. spkx.net.cn

Data Tables

Below are interactive tables summarizing the kinetic parameters for pelargonidin 3-glucoside degradation from various research studies.

Table 1: Kinetic Parameters for Thermal Degradation of Pelargonidin 3-Glucoside in Strawberry Juice

Data sourced from a study on commercial strawberry juice. ni.ac.rs

| Temperature (°C) | Rate Constant (k) (x 10⁻³ min⁻¹) | Half-life (t₁/₂) (h) | Activation Energy (Ea) (kJ/mol) |

| 75 | - | - | 73.27 |

| 85 | - | - | 73.27 |

| 95 | - | - | 73.27 |

| Note: Specific rate constants and half-lives at each temperature for pelargonidin-3-glucoside alone were not detailed in the summary table of the source, but the overall trend showed increased degradation with temperature. |

Table 2: Kinetic Parameters for Degradation of Pelargonidin 3-Glucoside under Ultrasound Treatment

Data from a study on pelargonidin-3-glucoside in a simulated system at low temperature. nih.gov

| Ultrasound Power (W) | Rate Constant (k) (x 10⁻² min⁻¹) | Half-life (t₁/₂) (min) |

| 200 | 1.69 | 41.02 |

| 300 | 2.51 | 27.62 |

| 400 | 4.35 | 15.93 |

| 500 | 6.72 | 10.32 |

Table 3: Kinetic Parameters for Degradation of Pelargonidin 3-Glucoside in Model Solutions (pH 3.5, 25°C)

Data from a study on the influence of oxygen and flavanols. scialert.net

| Solution Composition | Rate Constant (k) (days⁻¹) | Half-life (t₁/₂) (days) |

| Pg3gluc in aerobic conditions | 5.25 x 10⁻² | 13.2 |

| Pg3gluc in anaerobic conditions | 0.44 x 10⁻² | 157.5 |

| Pg3gluc + Catechin (aerobic) | 10.10 x 10⁻² | 6.9 |

| Pg3gluc + Procyanidin B3 (aerobic) | 12.40 x 10⁻² | 5.6 |

| Pg3gluc + Catechin + Procyanidin B3 (aerobic) | 14.20 x 10⁻² | 4.9 |

Table 4: Rate Constants for Pelargonidin 3-Glucoside Degradation at Varying Water Activity (a_w)

Data from a study on pelargonidin-based anthocyanins in a model system at 25°C. researchgate.net

| Water Activity (a_w) | Rate Constant (k) (x 10⁻⁴ days⁻¹) |

| 0.66 | 7.48 |

| 0.44 | 11.5 |

Biological Activities and Molecular Mechanisms in Research Models

Antioxidant Activity Research

Pelargonidin (B1210327) 3-glucoside (Pg3G) has demonstrated notable antioxidant properties through its ability to scavenge free radicals and modulate reactive oxygen species (ROS). As a member of the anthocyanin family, its chemical structure lends itself to donating electrons, which neutralizes harmful free radicals. mdpi.com Research has shown that Pg3G can effectively scavenge peroxyl radicals. caymanchem.com

In cellular models, the protective effects of Pg3G against oxidative stress are evident. Studies have shown that it can significantly inhibit the generation of ROS induced by stressors like hydrogen peroxide (H₂O₂). nih.gov This capacity to lower oxidative stress within cells is a key aspect of its antioxidant activity. researchgate.net The electropositive regions on the molecule's surface, particularly around the hydroxyl units, are indicative of its readiness to engage in free radical scavenging actions. mdpi.com

The antioxidant activity of pelargonidin and its glycosides can be influenced by their structure. For instance, reducing the number and molecular weight of glycoside units attached to the pelargonidin backbone has been shown to increase 2,2-diphenyl-1-picrylhydrazyl (DPPH)-scavenging activity and ferric reducing antioxidant power (FRAP) in chemical models. researchgate.net However, it's important to note that certain processing methods, such as ultrasound treatment, can lead to the degradation of Pg3G and a subsequent decrease in its antioxidant activity as measured by DPPH and FRAP assays. nih.gov

Beyond its direct free radical scavenging, Pelargonidin 3-glucoside (Pg3G) contributes to cellular antioxidant defense by activating endogenous systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govrsc.org Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.gov

Research indicates that pelargonidin can disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE in the promoter region of target genes, initiating their transcription. nih.govmdpi.com Studies on an acetylated derivative of Pg3G, which may have improved cellular uptake, have shown it can activate the Nrf2/ARE pathway, leading to the upregulation of downstream enzymes like glutamate-cysteine ligase catalytic subunit (GCLC) and heme oxygenase-1 (HO-1). nih.govrsc.org

In addition to the Nrf2 pathway, pelargonidin has been shown to bolster the body's antioxidant defenses by increasing the levels and activity of endogenous antioxidant enzymes such as catalase and glutathione (GSH). nih.govnih.gov In preclinical models of spinal cord injury, pelargonidin treatment led to increased serum levels of catalase and glutathione. nih.gov Similarly, in models of neurotoxicity, pelargonidin administration restored the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.gov In cellular models of oxidative stress, Pg3G was found to significantly inhibit the depletion of GSH caused by hydrogen peroxide. nih.gov

Pelargonidin 3-glucoside (Pg3G) and its aglycone form, pelargonidin, have demonstrated significant protective effects against oxidative stress in a variety of cellular and preclinical research models. These protective actions are closely linked to their ability to mitigate cellular damage caused by reactive oxygen species (ROS).

In cellular studies, Pg3G has been shown to effectively counteract oxidative stress induced by agents like hydrogen peroxide (H₂O₂). It works by inhibiting ROS generation, preventing the depletion of the crucial endogenous antioxidant glutathione (GSH), and protecting against mitochondrial dysfunction. nih.gov An acetylated form of Pg3G, noted for its potential for increased stability and bioavailability, has shown superior effects in alleviating H₂O₂-induced oxidative damage in hepatic cells compared to its non-acetylated parent compound. nih.govrsc.org This protection is mediated through the activation of the Nrf2/ARE signaling pathway, which enhances the cell's intrinsic antioxidant defenses. nih.govrsc.org Furthermore, nanoliposome encapsulation of Pg3G has been shown to enhance its protective effects against palmitic acid-induced lipotoxicity, ROS generation, and mitochondrial dysfunction in hepatocytes. mdpi.com

Preclinical studies in animal models further support the neuroprotective and antioxidant effects of pelargonidin. In a rat model of Alzheimer's disease, pelargonidin attenuated memory deficits induced by amyloid-β, a hallmark of the disease. nih.gov This was accompanied by a restoration of antioxidant capacity in the hippocampus. nih.gov Similarly, in a model of Parkinson's disease, pelargonidin was found to mitigate Parkinson's-like behaviors. nih.gov Research in diabetic rats has shown that pelargonidin can restore the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase. nih.gov These findings highlight the potential of pelargonidin and its glycosides to protect against oxidative stress-mediated cellular damage in various pathological conditions.

Anti-inflammatory Research

Pelargonidin 3-glucoside (Pg3G) and its related compounds have been investigated for their ability to modulate the production of cytokines, key signaling molecules in the inflammatory process. Research has shown that these compounds can influence both pro-inflammatory and anti-inflammatory cytokines.

In studies using human whole blood cultures, Pg3G demonstrated a modest anti-inflammatory effect by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) at physiologically relevant concentrations (0.08 μmol/L). nih.govnih.gov However, in the same model, it did not have a significant effect on the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), or Interleukin-8 (IL-8). nih.govnih.gov

In contrast, other in vitro and in vivo models have shown a more pronounced effect on pro-inflammatory cytokines. In a mouse model of inflammation, both strawberry extract and Pg3G were found to downregulate TNF-α and IL-6. researchgate.net The aglycone form, pelargonidin, has also been shown to retard the acrolein-induced elevation of IL-1β, IL-6, IL-8, and TNF-α in human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, in lipopolysaccharide (LPS)-stimulated THP-1 monocytes, a metabolite of Pg3G, protocatechuic acid (PCA), significantly reduced IL-6 production. reading.ac.uk Another metabolite, phloroglucinaldehyde (PGA), also inhibited IL-6 production in a concentration-dependent manner in the same cell line. reading.ac.uk

These findings suggest that while Pg3G itself may have a modest and specific effect on cytokine production, its metabolites and the aglycone form, pelargonidin, may contribute more significantly to the modulation of pro-inflammatory cytokine responses.

| Compound | Model System | TNF-α | IL-1β | IL-6 | IL-8 | IL-10 | Reference |

|---|---|---|---|---|---|---|---|

| Pelargonidin 3-glucoside (Pg3G) | Human whole blood cultures | No effect | No effect | No effect | No effect | Increased | nih.govnih.gov |

| Pelargonidin 3-glucoside (Pg3G) | Mouse model of inflammation | Decreased | Not Reported | Decreased | Not Reported | Not Reported | researchgate.net |

| Pelargonidin | Human umbilical vein endothelial cells (HUVECs) | Decreased | Decreased | Decreased | Decreased | Not Reported | nih.gov |

| Protocatechuic acid (PCA) (metabolite) | THP-1 monocytes | No effect | No effect | Decreased | No effect | No effect | reading.ac.uk |

| Phloroglucinaldehyde (PGA) (metabolite) | THP-1 monocytes | No effect | No effect | Decreased | No effect | No effect | reading.ac.uk |

The anti-inflammatory effects of Pelargonidin 3-glucoside (Pg3G) and its aglycone, pelargonidin, are underpinned by their ability to modulate key intracellular signaling pathways that regulate the inflammatory response. Research has particularly highlighted their inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. mdpi.com Studies have shown that Pg3G can inhibit the activation of NF-κB. researchgate.net A key mechanistic step in this inhibition is the prevention of the activation of IκB-α, a protein that keeps NF-κB sequestered in the cytoplasm. researchgate.netnih.gov By arresting IκB-α activation, Pg3G prevents the translocation of NF-κB to the nucleus, thereby blocking its pro-inflammatory actions. nih.gov Similarly, pelargonidin has been shown to inactivate the NF-κB pathway in human umbilical vein endothelial cells (HUVECs) stimulated with the inflammatory agent acrolein. nih.gov

In addition to the NF-κB pathway, Pg3G also modulates the MAPK signaling cascades, which are also crucial in transmitting inflammatory signals. Specifically, Pg3G has been shown to reduce the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway. researchgate.netnih.gov The inhibition of JNK phosphorylation by Pg3G further contributes to its anti-inflammatory profile. researchgate.net Pre-treatment with Pg3G has been found to inhibit the phosphorylated activation of both NF-κB and MAPK in lipopolysaccharide (LPS)-stimulated macrophage-like cells (RAW264.7). researchgate.net This dual inhibition of both NF-κB and MAPK pathways demonstrates a multi-pronged approach by which Pg3G exerts its anti-inflammatory effects at the molecular level.

Anti-diabetic and Glucose Metabolism Research

Pelargonidin-3-O-glucoside has been investigated for its potential benefits in the context of type 2 diabetes, with research indicating it may positively influence glucose metabolism. nih.govacs.org Studies have shown that Pg-3-glc can promote glucose uptake in hepatocytes that have been exposed to high-glucose and high-fat conditions. nih.govacs.org

In animal models, specifically in db/db diabetic mice, treatment with Pg-3-glc led to improvements in both glucose tolerance and insulin (B600854) sensitivity. nih.govacs.org These findings suggest that Pg-3-glc could play a role in mitigating the hyperglycemia associated with type 2 diabetes. nih.gov

The precise interactions of Pelargonidin-3-O-glucoside with specific glucose transporters like GLUT-1, GLUT-3, and SGLT-1 are still an area of active investigation. While direct binding and modulation mechanisms are being explored, the broader class of anthocyanins, including pelargonidin derivatives, is known to influence glucose transport processes.

A key mechanism underlying the anti-hyperglycemic effects of Pg-3-glc appears to be the induction of autophagy. nih.govacs.org Research has demonstrated that Pg-3-glc induces autophagy in hepatocytes, and this process is crucial for its glucose-lowering effects, as autophagy inhibitors were found to block these benefits. nih.govacs.org

The induction of autophagy by Pg-3-glc is linked to the activation of Transcription Factor EB (TFEB). nih.govacs.org TFEB is recognized as a master regulator of lysosomal biogenesis and autophagy. mdpi.com Under normal conditions, TFEB is phosphorylated and remains in the cytoplasm. mdpi.com However, under cellular stress or through the action of compounds like Pg-3-glc, TFEB translocates to the nucleus, where it activates the expression of genes involved in the autophagic process. nih.govmdpi.com An acetylated derivative of Pg-3-glc has also been shown to activate the AMPK-mediated lysosome-autophagy pathway to reduce lipid deposition in hepatocytes. rsc.org

Recent in silico research has begun to explore the potential molecular targets of pelargonidin, providing insights into its effects on glucose metabolism. nih.gov Molecular docking studies have suggested that pelargonidin can form stable complexes with several proteins implicated in glucose metabolism, including C1QL3, CYBB, and CYTIP. nih.gov

C1QL3 (Complement C1q Like 3): This secreted protein is associated with metabolic regulation. The binding of pelargonidin to C1QL3 suggests a potential to directly modulate signaling pathways related to glucose homeostasis. nih.gov

CYBB (Cytochrome b-245 Beta Chain), also known as NADPH oxidase 2: This enzyme is a key player in the production of reactive oxygen species (ROS). Dysregulation of ROS is linked to insulin resistance. The interaction with pelargonidin suggests a potential inhibitory effect, which could reduce oxidative stress and thereby improve glucose metabolism. nih.gov

CYTIP (Cytohesin 1 Interacting Protein): While its direct role in glucose metabolism is less established, CYTIP is involved in intracellular signaling. The binding of pelargonidin to this protein hints at a regulatory effect on glucose metabolism through its influence on these pathways. nih.gov

These computational findings provide a basis for further experimental validation to confirm the functional consequences of these protein interactions. nih.govresearchgate.net

Table 2: Investigated Protein Interactions of Pelargonidin

| Target Protein | Putative Function in Glucose Metabolism | Potential Effect of Pelargonidin Interaction | Reference |

|---|---|---|---|

| C1QL3 | Modulation of signaling pathways for glucose homeostasis. | Direct modulation of glucose-related signaling. | nih.gov |

| CYBB (NADPH oxidase 2) | Production of reactive oxygen species (ROS). | Inhibition of ROS production, improving insulin sensitivity. | nih.gov |

| CYTIP | Regulation of intracellular signaling pathways. | Regulatory effect on glucose metabolism via signaling pathways. | nih.gov |

Neuroprotective Research

Emerging research highlights the neuroprotective potential of pelargonidin and its glycosides. nih.govmdpi.com These compounds are recognized for their antioxidant and anti-inflammatory properties, which are beneficial in the context of neurological conditions. nih.govnih.gov

In a rat model of spinal cord injury, intrathecal administration of pelargonidin led to significant improvements in motor function and a reduction in neuropathic pain. nih.gov Histological analysis revealed an increase in the number of motor neurons in the spinal cord, underscoring its neuroprotective and potentially neurogenic effects. nih.govresearchgate.net The compound also demonstrated antioxidant activity by increasing levels of catalase and glutathione. nih.gov

Furthermore, in a rat model of Alzheimer's disease, pelargonidin showed protective effects against amyloid-beta-induced neuronal apoptosis and memory deficits. nih.gov Another study using Caenorhabditis elegans found that Pelargonidin-3-glucoside could alleviate oleic acid-induced neurotoxicity by reducing lipid accumulation, relieving oxidative stress, and activating the mitochondrial unfolded protein response. rsc.org These findings collectively suggest that pelargonidin and its derivatives hold promise as therapeutic agents for various neurological disorders. nih.govnih.govresearchgate.net

Protection of Neuronal Cells from Excitotoxicity and Damage

Pelargonidin and its glycosides have demonstrated significant neuroprotective properties in various research models, particularly against damage induced by amyloid-beta (Aβ), a key component in the pathophysiology of Alzheimer's disease (AD). In rat models of AD, administration of pelargonidin has been shown to attenuate Aβ-induced neuronal apoptosis and memory deficits. nih.gov The neurotoxicity of Aβ is partly due to its ability to induce oxidative stress, leading to lipid peroxidation, protein oxidation, and ultimately, neuronal death in critical brain regions like the hippocampus. nih.gov

In other models, such as in Caenorhabditis elegans, pelargonidin-3-glucoside (Pg3G) was found to relieve oxidative stress and restore abnormal behavioral activities caused by oleic acid-induced neurotoxicity, further highlighting its role in neuroprotection. rsc.org

Effects on Functional Recovery and Neuropathic Pain in Neurological Injury Models

A key finding is the compound's marked effect on neuropathic pain, a common and debilitating consequence of SCI. Pelargonidin treatment significantly attenuated cold allodynia, heat hyperalgesia, and mechanical pain in injured rats. nih.govfrontiersin.org This analgesic effect is also observed in other neuropathy models; for instance, chronic pelargonidin treatment was shown to ameliorate hyperalgesia in streptozotocin-induced diabetic neuropathic rats, an effect linked to the reduction of oxidative stress. nih.govresearchgate.net

The mechanisms underlying these benefits are multifaceted, involving neuroprotective, antioxidant, and anti-inflammatory actions. frontiersin.org Histological analyses of spinal cord tissue from pelargonidin-treated rats revealed an increased number of surviving motor neurons in the ventral horn and a reduction in the size and severity of the injury lesion. nih.govfrontiersin.orgresearchgate.net At the biochemical level, pelargonidin modulated markers of oxidative stress and inflammation. It was found to increase serum levels of the antioxidants catalase and glutathione while decreasing nitrite levels. nih.govfrontiersin.org It also regulated the activity of matrix metalloproteinases (MMPs), increasing the activity of MMP-2 and decreasing that of MMP-9, which is associated with mitigating secondary injury processes. nih.govresearchgate.net

Table 1: Summary of Pelargonidin Effects in a Rat Spinal Cord Injury (SCI) Model

| Parameter Assessed | Observation in SCI Group | Effect of Pelargonidin Treatment | Citation(s) |

|---|---|---|---|

| Behavioral Outcomes | |||

| Motor Function (BBB Score) | Significant impairment | Improved motor performance | frontiersin.orgresearchgate.net |

| Neuropathic Pain | Hypersensitivity to cold, heat, and mechanical stimuli | Attenuated hyperalgesia and allodynia | nih.govfrontiersin.org |

| Histological Outcomes | |||

| Motor Neuron Survival | Neuronal loss in ventral horn | Enhanced number of motor neurons | nih.govfrontiersin.orgresearchgate.net |

| Lesion Size | Increased cavitation and lesion area | Reduced lesion severity and size | nih.govfrontiersin.org |

| Biochemical Outcomes | |||

| Oxidative Stress Markers | Decreased serum catalase and glutathione; increased nitrite | Increased catalase and glutathione; decreased nitrite | nih.govfrontiersin.org |

| Matrix Metalloproteinases | Decreased MMP-2 activity; increased MMP-9 activity | Increased MMP-2 activity; decreased MMP-9 activity | nih.govresearchgate.net |

Modulation of Neurotransmitter Transmission-Related Processes

Research into the direct effects of pelargonidin 3-glucoside on neurotransmitter systems is emerging. A study using the nematode Caenorhabditis elegans as a model organism provided insights into the compound's potential influence on neural processes. In this model, Pelargonidin-3-glucoside (Pg3G) was shown to attenuate neurotoxicity induced by oleic acid. rsc.org Notably, the study found that the expression levels of genes related to neurotransmitter transmission showed significant correlations with genes involved in lipid metabolism and the mitochondrial unfolded protein response (UPRmt), a cellular stress response pathway. rsc.org This finding suggests that the neuroprotective effects of Pg3G may be linked to a broader mechanism that involves the regulation of metabolic and stress-response pathways, which in turn influences the genetic expression related to neurotransmission. rsc.org

Anti-cancer Research

Pelargonidin and its derivatives have been identified as having potential anti-cancer properties, acting through various mechanisms to inhibit the growth and survival of cancer cells. researchgate.netmdpi.com Research indicates that these compounds can modulate intercellular antioxidant status, which helps in reducing oxidative DNA damage, a key factor in carcinogenesis. researchgate.net The primary mechanisms explored include the inhibition of cancer cell proliferation, the induction of programmed cell death (apoptosis), and the halting of the cell cycle. researchgate.netrsc.org

Inhibition of Cancer Cell Growth and Proliferation in Cellular Models

In various in vitro studies, pelargonidin has demonstrated the ability to inhibit the growth of several types of cancer cells. It has been shown to suppress the proliferation of human colorectal adenocarcinoma (HT-29) cells, lung cancer (A549) cells, and osteosarcoma (U2OS) cells in a dose- and time-dependent manner. rsc.orgnih.govjbuon.com

The primary mechanism for this growth inhibition is the induction of apoptosis. In HT-29 cells, pelargonidin triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, the upregulation of pro-apoptotic proteins like Bax, and the activation of caspase-9 and caspase-3. rsc.org This cascade ultimately leads to the cleavage of PARP-1, a hallmark of apoptosis. rsc.orgresearchgate.net Similarly, in A549 lung cancer cells, pelargonidin promotes apoptosis by increasing the generation of reactive oxygen species (ROS) and depleting the mitochondrial membrane potential. nih.gov

Another key mechanism is the induction of cell cycle arrest. In HT-29 cells, pelargonidin causes an accumulation of cells in the G2/M phase of the cell cycle. rsc.orgresearchgate.net This is achieved by downregulating the expression of key cell cycle regulatory proteins, including CDC25C, cyclin B1, and CDK1, while increasing the expression of tumor suppressors like p53 and p21. rsc.org In U2OS osteosarcoma cells, pelargonidin also induces G2/M arrest and promotes autophagy, another form of programmed cell death. jbuon.com

Table 2: Effects of Pelargonidin in Different Cancer Cell Line Models

| Cell Line | Cancer Type | Key Findings | Molecular Mechanisms | Citation(s) |

|---|---|---|---|---|

| HT-29 | Colorectal Adenocarcinoma | Inhibition of cell growth; induction of apoptosis | G2/M cell cycle arrest; activation of mitochondrial apoptotic pathway (cytochrome c release, caspase-9/3 activation); PARP cleavage; modulation of Bcl-2 family proteins. | rsc.orgresearchgate.net |

| A549 | Lung Cancer | Suppression of cell growth; induction of apoptosis | Promotion of ROS production; depletion of mitochondrial membrane potential; induction of oxidative stress. | nih.gov |

| U2OS | Osteosarcoma | Inhibition of cell viability; induction of autophagy | G2/M cell cycle arrest; ROS generation; reduction in mitochondrial membrane potential; inhibition of PI3K/AKT signaling pathway. | jbuon.com |

Exploration of Potential in Specific Oncological Research Models

The anti-cancer potential of anthocyanins, including pelargonidin, has been explored in animal models of oncology. The aglycone pelargonidin is recognized for its ability to interfere with colorectal carcinogenesis by modulating cellular processes like proliferation, apoptosis, and angiogenesis. researchgate.net Its capacity to scavenge and normalize intracellular reactive oxygen species (ROS) is considered a key part of its chemoprotective mechanism, as ROS can lead to gene mutations that initiate colon carcinogenesis. researchgate.net

While direct studies on pelargonidin 3-glucoside in animal cancer models are limited, research on closely related anthocyanin-rich extracts provides strong indicative evidence. For example, in a mouse model where colorectal cancer was induced by azoxymethane (AOM) and dextran sodium sulfate (DSS), a diet containing a 10% anthocyanin-rich bilberry extract significantly prevented the formation and growth of tumors. researchgate.net Mice on this diet had significantly fewer tumors compared to the control group. researchgate.net Similarly, studies on oligomeric proanthocyanidins (OPCs), which are polymers of flavonoid units, have shown potent inhibition of xenograft tumor growth in mice. nih.gov These findings in broader anthocyanin and proanthocyanidin studies support the exploration of specific compounds like pelargonidin 3-glucoside in similar oncological models.

Anti-obesity and Lipid Metabolism Research

Pelargonidin 3-glucoside and its aglycone, pelargonidin, have been investigated for their potential roles in combating obesity and regulating lipid metabolism. mdpi.comresearchgate.net Research across various models, from cell cultures to simple organisms, indicates that these compounds can influence adipogenesis (the formation of fat cells) and lipid accumulation.

In the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, pelargonidin was found to suppress the differentiation of these cells into mature adipocytes. gnu.ac.krnih.gov This anti-adipogenic activity was demonstrated by a dose-dependent decrease in the accumulation of cellular oil droplets and triglycerides. gnu.ac.krnih.gov The primary mechanism identified was the inhibition of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway. gnu.ac.kr Pelargonidin treatment suppressed the expression of PPAR-γ and its target proteins that are crucial for lipid metabolism, such as lipoprotein lipase (LPL) and the fatty acid-binding protein A-FABP. gnu.ac.krnih.gov

In a different cellular context, an acetylated derivative of pelargonidin-3-O-glucoside was shown to alleviate the deposition of lipids in hepatocytes (liver cells). nih.gov This effect was mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. nih.gov Activating AMPK stimulates pathways that increase energy production (like fat oxidation) and decrease energy storage (like fat synthesis). The compound was found to stimulate the AMPK-mediated lysosome-autophagy pathway to clear excess lipids and regulated genes to inhibit lipid synthesis and promote lipid oxidation. nih.gov

Further evidence comes from a study in Caenorhabditis elegans, where pelargonidin-3-glucoside was identified as a potent anthocyanin for reducing excess lipid accumulation. rsc.org These findings across different models highlight the potential of pelargonidin 3-glucoside to modulate key regulators of lipid metabolism, such as PPAR-γ and AMPK.

Table 3: Research Findings on Pelargonidin and Lipid Metabolism

| Research Model | Compound Studied | Key Findings | Molecular Mechanism | Citation(s) |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | Pelargonidin | Suppressed adipogenesis; decreased triglyceride accumulation. | Inhibition of PPAR-γ signaling pathway; decreased expression of PPAR-γ target proteins (LPL, A-FABP). | gnu.ac.krnih.gov |

| Hepatocytes (in vitro) | Acetylated pelargonidin-3-O-glucoside | Reduced intracellular lipid droplets and triglycerides. | Activation of AMPK phosphorylation; stimulation of lysosome-autophagy pathway; regulation of lipid metabolism genes. | nih.gov |

| Caenorhabditis elegans | Pelargonidin-3-glucoside | Attenuated excess lipid accumulation; relieved oxidative stress. | Associated with lipid metabolism and mitochondrial unfolded protein response (UPRmt). | rsc.org |

Attenuation of Lipid Accumulation and Impact on Body Weight Gain in Animal Models

Research in animal models has demonstrated the potential of pelargonidin 3-glucoside (P3G) to mitigate factors associated with metabolic syndrome, including lipid accumulation and body weight gain. In a study involving rats with diet-induced metabolic syndrome, the administration of a P3G-enriched strawberry extract resulted in notable improvements in several metabolic parameters. nih.gov

Table 1: Effects of Pelargonidin 3-glucoside (P3G)-Enriched Strawberry Extract on Rats with Diet-Induced Metabolic Syndrome

| Parameter | Observation in P3G-Treated Group | Source |

| Abdominal Fat | Reduced | nih.gov |

| Abdominal Circumference | Reduced | nih.gov |

| Body Weight Gain | Reduced | nih.gov |

| Liver Structure | Improved | nih.gov |

Activation of AMPK-mediated Lysosome-Autophagy Pathways and Redox State Regulation

In vitro studies using hepatocyte models have elucidated a key molecular mechanism through which an acetylated derivative of pelargonidin 3-glucoside, pelargonidin-3-O-(6''-acetyl)-glucoside (Ace Pg3G), combats lipid deposition. This mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a critical regulator of cellular energy homeostasis. nih.govrsc.org

Activation of AMPK by Ace Pg3G stimulates the lysosome-autophagy pathway, a cellular process responsible for the degradation and recycling of cellular components, including excess lipid droplets. nih.govrsc.org By enhancing this pathway, Ace Pg3G helps to eliminate the lipid overload within hepatocytes. rsc.org

Concurrently, these studies have shown that Ace Pg3G improves the cellular redox state, which is often imbalanced under conditions of lipid stress. nih.govrsc.org It was found to ameliorate cellular oxidative stress that accompanies lipid deposition. nih.govrsc.org Another study highlighted that acetylated P3G can reverse redox imbalance by activating the Nrf2/ARE signaling pathway, which upregulates the expression of downstream detoxification enzymes. nih.gov This regulation of the redox state is a crucial component of its protective effect against lipid-induced cellular damage. nih.govrsc.org

Table 2: Molecular Mechanisms of Acetylated Pelargonidin 3-glucoside (Ace Pg3G) in Hepatocytes

| Molecular Target/Process | Effect of Ace Pg3G | Outcome | Source |

| AMPK Phosphorylation | Activated | Stimulation of lysosome-autophagy pathway | nih.govrsc.org |

| Lysosome-Autophagy Pathway | Stimulated | Elimination of overloaded lipids | nih.govrsc.org |

| Cellular Oxidative Stress | Improved | Reversal of redox imbalance | nih.govrsc.org |

| Nrf2/ARE Signaling Pathway | Activated | Upregulation of detoxification enzymes | nih.gov |

Modulation of Lipid Metabolism-Associated Gene Expression

The regulatory effects of pelargonidin 3-glucoside and its derivatives extend to the genetic level, specifically influencing the expression of genes involved in lipid metabolism. The activation of AMPK by acetylated pelargonidin 3-glucoside (Ace Pg3G) has downstream effects on genes that control the synthesis and breakdown of lipids. nih.govrsc.org

Research has demonstrated that Ace Pg3G regulates lipid metabolism-associated genes to inhibit lipogenesis (lipid synthesis) and promote lipid oxidation (lipid breakdown). nih.govrsc.org This dual action provides a comprehensive mechanism for reducing cellular lipid stores. While specific gene targets were not fully detailed in the initial findings, the overarching effect is a shift in metabolic programming away from lipid storage and towards lipid utilization.

Network pharmacology analyses have also suggested that strawberry anthocyanins, with P3G being a primary component, interfere with lipid metabolism and nerve-related signaling pathways. rsc.org This indicates a broader regulatory role for P3G in metabolic processes. The modulation of these genetic pathways underscores the potential of pelargonidin 3-glucoside to address the molecular underpinnings of conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov

Table 3: Summary of Pelargonidin 3-glucoside's Impact on Lipid Metabolism Gene Expression

| Compound | Molecular Action | Resulting Effect on Lipid Metabolism | Research Model | Source |

| Acetylated Pelargonidin 3-glucoside (Ace Pg3G) | Regulation of genes downstream of AMPK | Inhibition of lipid synthesis | Hepatocytes | nih.govrsc.org |

| Acetylated Pelargonidin 3-glucoside (Ace Pg3G) | Regulation of genes downstream of AMPK | Acceleration of lipid oxidation | Hepatocytes | nih.govrsc.org |

| Strawberry Anthocyanins (inc. P3G) | Interference with lipid metabolism pathways | Attenuation of excess lipid accumulation | In silico / Network Pharmacology | rsc.org |

Interactions and Synergistic/antagonistic Effects with Other Biomolecules

Interactions with Other Flavonoids and Polyphenols

Pelargonidin-3-glucoside readily interacts with other flavonoids and polyphenols, a phenomenon often referred to as copigmentation. scispace.commaxapress.com This process involves the formation of non-covalent complexes, which can significantly impact the compound's stability and color. scispace.commaxapress.commdpi.com

The primary mechanism driving copigmentation is π-π stacking interactions between the electron-rich aromatic rings of pelargonidin-3-glucoside and the copigment molecule. maxapress.com Van der Waals forces are also a primary mode of interaction. maxapress.com These interactions are particularly strong with flavonoids like quercetin (B1663063), kaempferol (B1673270), and rutin, which possess extensive π-conjugation across their structures. maxapress.com Phenolic acids, such as rosmarinic acid and ferulic acid, have also been observed to cause significant color enhancement through copigmentation with monoglucosidic anthocyanins like pelargonidin-3-glucoside. scispace.com

A notable example is the interaction with catechin (B1668976), a flavan-3-ol. Studies have shown that pelargonidin-3-glucoside and catechin can form copigmentation complexes. maxapress.comscispace.com The stability of these complexes, however, can be influenced by external factors. For instance, high-pressure processing (HPP) has been found to increase the rate of copigmentation but may decrease the thermal and light stability of the resulting complexes. maxapress.com The primary interaction between pelargonidin-3-glucoside and catechin is through van der Waals forces, which remain unaffected by HPP. maxapress.com

The presence of flavanols like catechin and procyanidin (B600670) B3 can, under certain conditions, have a destabilizing effect on pelargonidin-3-glucoside. scispace.comscialert.net In model solutions, the disappearance of pelargonidin-3-glucoside was found to be accelerated in the presence of these flavanols, primarily due to condensation reactions that yield both colorless products and new xanthylium pigments. scialert.net The availability of oxygen is a critical factor, with the anthocyanin being significantly more stable under anaerobic conditions. scialert.netresearchgate.net

Table 1: Interactions of Pelargonidin-3-glucoside with Other Phenolic Compounds

| Interacting Compound(s) | Type of Interaction | Observed Effect | Primary Driving Force(s) | Reference(s) |

|---|---|---|---|---|

| Catechin | Copigmentation / Condensation | Formation of complexes; can lead to destabilization and formation of new pigments. | Van der Waals forces | maxapress.com, scispace.com, scialert.net |

| Quercetin, Kaempferol, Rutin | Copigmentation | Strong bathochromic (color deepening) and hyperchromic (color intensifying) effects. | π-π stacking | maxapress.com |

| Rosmarinic acid, Ferulic acid | Copigmentation | Strong color enhancement. | Not specified | scispace.com |

| Procyanidin B3 | Condensation | Destabilization of pelargonidin-3-glucoside. | Not specified | scispace.com, scialert.net |

Observed Synergistic or Antagonistic Biological Activities (e.g., with chlorogenic acid)

The antioxidant capacity of pelargonidin-3-glucoside can be significantly altered when it is combined with other phenolic compounds. These interactions can result in synergistic, additive, or antagonistic effects on its biological activity. researchgate.netnih.gov

Studies on phenolic compounds found in strawberries, where pelargonidin-3-glucoside is the major anthocyanin, have revealed complex antioxidant interactions. nih.gov Using the oxygen radical absorbance capacity (ORAC) assay, statistically significant synergism was observed in several combinations of two and three phenolic compounds, including those with pelargonidin (B1210327). nih.gov For example, a synergistic effect was noted for the combination of p-coumaric acid, pelargonidin, and quercetin-3-glucoside (B1262563). google.com This enhancement is attributed to the presence of the catechol (o-dihydroxy benzene) group in quercetin-3-glucoside, which improves the antioxidant efficiency of the other compounds. google.com

Conversely, antagonistic effects have also been documented. researchgate.netnih.gov The combination of pelargonidin with certain other flavonoids can lead to a lower-than-expected total antioxidant activity. researchgate.netnih.gov For instance, in a DPPH radical scavenging assay, the majority of combinations between various flavonoids, including pelargonidin-3-glucoside, resulted in antagonistic effects. researchgate.net The interaction between myricetin (B1677590) and quercetin has also been shown to be antagonistic in the FRAP assay. researchgate.net

The interaction with chlorogenic acid is also of interest. While some studies suggest that chlorogenic acid can enhance the stability of other anthocyanins, specific synergistic or antagonistic biological activities with pelargonidin-3-glucoside require further elucidation. mdpi.comacs.org The degradation of pelargonidin-3-glucoside can occur in the presence of chlorogenic acid and polyphenol oxidase, an enzyme found in fruits like apples. acs.org

Table 2: Synergistic and Antagonistic Antioxidant Interactions of Pelargonidin-3-glucoside

| Combined Compounds | Assay | Observed Effect | Putative Mechanism | Reference(s) |

|---|---|---|---|---|

| p-coumaric acid, pelargonidin, quercetin-3-glucoside | ORAC | Synergistic | The catechol group on quercetin-3-glucoside enhances the efficiency of the other compounds. | google.com, nih.gov |

| Various flavonoids | DPPH | Mostly Antagonistic | The specific structural interactions between the flavonoids lead to reduced radical scavenging capacity. | researchgate.net |

| Epicatechin, quercetin-3-β-glucoside | FRAP | Synergistic | Not specified | researchgate.net |

| Myricetin, quercetin | FRAP | Antagonistic | Not specified | researchgate.net |

Interactions with Proteins (e.g., whey protein)

Pelargonidin-3-glucoside can bind to various proteins, which can alter the protein's structure and function, as well as the stability and bioavailability of the anthocyanin itself. mdpi.comnih.gov